6-(Methoxymethyl)-1,3-diazinan-4-one
Description
6-(Methoxymethyl)-1,3-diazinan-4-one is a six-membered heterocyclic compound featuring a 1,3-diazinane core (two nitrogen atoms at positions 1 and 3) with a ketone group at position 4 and a methoxymethyl substituent at position 6. This structure is commonly utilized as a key intermediate or pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-(methoxymethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C6H12N2O2/c1-10-3-5-2-6(9)8-4-7-5/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
JTEZLDQTYGBSOK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC(=O)NCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethyl)-1,3-diazinan-4-one can be achieved through several methods. One common approach involves the reaction of a suitable diazinane precursor with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. The ketone functional group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 6-(Methoxymethyl)-1,3-diazinan-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Methoxymethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-(Methoxymethyl)-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Diazinane Derivatives
1,3-Diazinane-2-thione Analogues
The compound 4-Methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione (reported in ) shares the 1,3-diazinane core but replaces the ketone at position 4 with a thione (C=S) group. Key differences include:
- Substituent Diversity : The addition of 4-methoxy, 4-methyl, and 6-phenyl groups introduces steric bulk, which may hinder receptor binding compared to the smaller methoxymethyl group in the target compound.
- Crystallographic Stability : The thione derivative’s crystallographic data suggests planar geometry, which could influence solid-state stability .
Tetrahydropyrimidine-Based Analogues
Compounds like FE@SNAP () feature a partially saturated pyrimidine ring (tetrahydropyrimidine) with a methoxymethyl group. Key distinctions include:
- Nitrogen Arrangement : The tetrahydropyrimidine core has nitrogen atoms at positions 1 and 3, similar to diazinan-4-one, but includes additional saturation.
- Substituent Complexity : FE@SNAP incorporates 3,4-difluorophenyl and carbamoyl groups, which enhance binding affinity to MCHR1 receptors. The methoxymethyl group likely balances hydrophobicity for blood-brain barrier penetration .
Comparison with Oxazinanone Analogues
4,6-Disubstituted-1,3-oxazinan-2-one () replaces one nitrogen in the diazinane ring with oxygen, forming a 1,3-oxazinan-2-one scaffold. Notable contrasts include:
- Substitution Patterns: Both compounds are 4,6-disubstituted, but oxazinanones exhibit broader antimicrobial and antitumor activities, suggesting heteroatom choice significantly influences biological specificity .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
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